3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
Description
Properties
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(3-methylpiperidin-1-yl)methanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3O.HI/c1-10-4-3-5-13(8-10)11(15)14-7-6-12(2)9-14;/h6-7,9-10H,3-5,8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOXLJIEAAYPOL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)N2C=C[N+](=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the reaction of 3-methylpiperidine with imidazole derivatives under controlled conditions. The process often includes:
Formation of the imidazole core: This can be achieved through the cyclization of glyoxal, ammonia, and formaldehyde.
Introduction of the piperidine moiety: This step involves the reaction of 3-methylpiperidine with the imidazole core, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in an aqueous medium.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperidine rings.
Reduction: Reduced forms of the imidazole and piperidine rings.
Substitution: Chloride or bromide derivatives of the original compound.
Scientific Research Applications
3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as ionic liquids or catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The piperidine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₁H₁₈IN₃O
- CAS No.: 548763-38-8
- Molecular Weight : 335.18 g/mol
- IUPAC Name: (3-methylimidazol-3-ium-1-yl)-(3-methylpiperidin-1-yl)methanone; iodide
Structural Features :
This ionic compound comprises a methyl-substituted imidazolium cation linked via a carbonyl group to a 3-methylpiperidine moiety, paired with an iodide counterion. The 3-methyl groups on both the imidazole and piperidine rings confer steric and electronic uniqueness compared to simpler imidazolium salts .
Synthesis: Synthesis involves quaternization of 1-methylimidazole derivatives with 3-methylpiperidine-based carbonyl reagents (e.g., 3-methylpiperidine-1-carbonyl chloride) in solvents like acetonitrile or dichloromethane under reflux. Purification typically employs recrystallization from ethanol/diethyl ether mixtures, yielding 70–90% .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Piperidine vs. Piperidine derivatives generally exhibit stronger basicity (pKa ~11) than morpholine (pKa ~8.3), influencing protonation states in biological environments .
Positional Isomerism :
- The 3-methylpiperidine isomer (target compound) shows distinct steric hindrance compared to 4-methylpiperidine analogs, which may alter binding affinities to protein targets (e.g., Mcl-1) .
Q & A
Basic: How can the synthesis of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves quaternization of 1-methylimidazole with a substituted carbonyl bromide (e.g., 3-methylpiperidine-1-carbonyl bromide) in acetonitrile under reflux, followed by iodide salt metathesis. Key optimizations include:
- Reagent stoichiometry: Use a 1.2:1 molar ratio of methylimidazole to the carbonyl bromide to minimize side reactions .
- Solvent choice: Acetonitrile is preferred for its polarity and ability to stabilize ionic intermediates .
- Purification: Flash chromatography with ethyl acetate/heptane gradients (e.g., 20:80 → 50:50) effectively removes unreacted starting materials .
- Yield enhancement: Post-reaction, precipitate the product with cold diethyl ether to improve crystallinity .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Diffraction (XRD):
- Use SHELXL or OLEX2 for small-molecule refinement. SHELXL’s robust handling of high-resolution data ensures accurate bond-length and angle determination, critical for verifying the imidazolium core and iodide counterion .
- For twinned crystals, employ SHELXD for structure solution and SHELXE for experimental phasing .
Advanced: How does the ionic liquid nature of this compound influence its role in electrodeposition or catalytic processes?
Methodological Answer:
- Electrodeposition:
- Catalysis:
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar imidazolium derivatives?
Methodological Answer:
- Comparative SAR Studies:
- Data normalization: Control for variables like solvent polarity (e.g., DMSO vs. water) and incubation time, which significantly affect MIC values .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
Advanced: How can structural modifications (e.g., alkyl chain length, counterion exchange) alter the compound’s physicochemical properties?
Methodological Answer:
- Thermal Stability:
- Mesomorphic Behavior:
Advanced: How to address discrepancies in crystallographic data between experimental and computational models?
Methodological Answer:
- Refinement Protocols:
- Error Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
